2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a synthetically derived molecule classified as a selective antagonist of the κ-opioid receptor (KOR) [, ]. This molecule has demonstrated high affinity for human, rat, and mouse KOR in vitro []. Due to its interaction with the KOR, PF-04455242 has been investigated for its potential in modulating various neurological processes and behaviors, particularly those related to stress response, mood, and addiction [].
The synthesis of PF-04455242 was achieved through a parallel chemistry approach employing a diverse set of monomer building blocks []. This strategy allowed for a rapid exploration of structure-activity relationships (SAR) leading to the identification of the desired pharmacological profile []. While specific synthetic details and parameters are not elaborated upon in the provided abstracts, the general approach highlights the utilization of combinatorial chemistry methods for efficient drug discovery.
PF-04455242 exerts its primary effects by acting as a selective antagonist at the κ-opioid receptor (KOR) [, ]. By binding to KOR, it prevents the binding and downstream signaling of endogenous agonists, such as dynorphin []. This antagonism of KOR signaling is believed to underlie its observed effects in animal models of depression, stress, and addiction [].
Specifically, PF-04455242 has demonstrated efficacy in the mouse forced-swim test, a common preclinical screening tool for antidepressant activity []. It also attenuated the behavioral effects of stress in the mouse social defeat stress assay []. Further, PF-04455242 showed potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference paradigm [].
Investigating the role of the κ-opioid receptor (KOR) in various neurological and behavioral processes: By using PF-04455242 as a selective KOR antagonist, researchers can elucidate the involvement of this receptor in specific pathways related to stress, mood, and addiction [].
Developing potential therapeutic agents for depression and addiction disorders: The efficacy demonstrated by PF-04455242 in animal models of depression, stress response, and drug-seeking behavior suggests its potential as a starting point for developing novel treatments for these conditions [, ].
Developing translational mechanism biomarkers: The study explored the use of KOR agonist-induced plasma prolactin levels as a potential biomarker for assessing KOR antagonist activity in vivo []. This approach could be valuable in translating preclinical findings to clinical settings.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: